Osimertinib N-Oxide is a derivative of osimertinib, a targeted therapy for non-small cell lung cancer (NSCLC) that specifically inhibits the epidermal growth factor receptor (EGFR) mutations, particularly T790M. This compound has garnered attention due to its enhanced pharmacological properties and potential as a therapeutic agent against resistant forms of lung cancer. The N-oxide modification aims to improve the efficacy and selectivity of osimertinib, making it a valuable candidate in oncology.
Osimertinib N-Oxide is classified under the category of small molecule inhibitors targeting tyrosine kinases, specifically those involved in the EGFR signaling pathway. It is derived from osimertinib, which is recognized for its ability to selectively inhibit both activating mutations and the T790M resistance mutation of EGFR. The compound's development is rooted in medicinal chemistry, focusing on optimizing existing therapeutic frameworks to enhance their effectiveness against specific cancer types.
The synthesis of osimertinib N-Oxide involves several chemical transformations aimed at introducing an N-oxide functional group into the osimertinib structure.
The molecular structure of osimertinib N-Oxide retains the core structure of osimertinib but features an additional oxygen atom bonded to the nitrogen atom in its side chain.
Osimertinib N-Oxide participates in various chemical reactions that can influence its biological activity:
The mechanism by which osimertinib N-Oxide exerts its anticancer effects involves:
Osimertinib N-Oxide exhibits distinct physical and chemical properties:
The primary application of osimertinib N-Oxide lies within oncology:
Advanced spectroscopic techniques have been employed to unambiguously confirm the structure of Osimertinib N-Oxide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct perturbations compared to osimertinib, primarily within the side chain protons and carbons. Key 1H NMR signatures include:
13C NMR corroborates these changes, showing a significant deshielding of the methyl carbon attached to the N-oxide (N⁺(O⁻)–CH₃) at approximately δ 62.5 ppm, contrasting with the δ 45.2 ppm observed for the corresponding methyl in osimertinib [2].
High-Resolution Mass Spectrometry (HRMS) provides definitive molecular mass confirmation. The observed [M+H]⁺ ion at m/z 516.2462 aligns precisely with the theoretical monoisotopic mass for C₂₈H₃₄N₇O₃⁺ (515.6153 Da + H⁺), establishing the molecular formula as C₂₈H₃₃N₇O₃ [2] [4]. Fragmentation patterns further confirm the N-oxide modification, displaying prominent losses characteristic of the side chain.
Table 1: Key NMR Assignments for Osimertinib N-Oxide
Atomic Position/Group | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | Proton Multiplicity |
---|---|---|---|
N⁺(O⁻)–CH₃ | ~3.18 | ~62.5 | Singlet |
–CH₂–N⁺(O⁻)(CH₃)₂ | 3.20–3.45 | ~56.8 | Multiplet/Triplet |
N(CH₃)- (non-oxidized) | ~2.90 | ~38.2 | Singlet |
–N(CH₃)CH₂CH₂N< | 2.40–2.65 | ~52.5, ~57.0 | Multiplet |
Acrylamide =CH- (trans) | ~6.25 | ~130.5 | Doublet of doublets |
Acrylamide =CH- (cis) | ~5.75 | ~129.8 | Doublet of doublets |
Indole/ Pyrimidine H | 7.20–8.90 | 98.0–150.0 | Multiple signals |
Osimertinib N-Oxide exhibits distinct structural and functional differences from its parent drug, osimertinib (C₂₈H₃₃N₇O₂, MW 499.61 g/mol):
Table 2: Comparative Profile of Osimertinib and Its N-Oxide Metabolite
Property | Osimertinib | Osimertinib N-Oxide | Biological Implication |
---|---|---|---|
Molecular Formula | C₂₈H₃₃N₇O₂ | C₂₈H₃₃N₇O₃ | Addition of oxygen atom |
Molecular Weight (g/mol) | 499.61 | 515.61 | Increased mass |
Key Functional Group | Tertiary Amine (-N(CH₃)₂) | N-Oxide (-N⁺(O⁻)(CH₃)₂) | Increased polarity, altered reactivity |
Mutant EGFR (L858R/T790M) Inhibition (IC₅₀) | Low nM range | Higher than parent/AZ5104 | Reduced direct potency vs. mutant EGFR |
Wild-Type EGFR Inhibition (IC₅₀) | ~480-500 nM | Significantly higher than mutant IC₅₀ | Higher selectivity for mutant vs. WT EGFR |
Selectivity Ratio (WT IC₅₀ / Mutant IC₅₀) | ~15-20 | ~49.9 | Potentially reduced WT EGFR toxicity |
In Vivo Efficacy (NCI-H1975 Xenograft) | High | Comparable to Osimertinib | Contributes to overall drug activity profile |
The N-oxide moiety critically defines the physicochemical behavior of Osimertinib N-Oxide:
Table 3: Key Physicochemical Properties of Osimertinib N-Oxide
Property | Specification | Analytical Method/Notes |
---|---|---|
Appearance | Pale green to off-white solid | Visual observation; common for purified batches [1] |
Molecular Formula | C₂₈H₃₃N₇O₃ | Confirmed via HRMS [2] [4] |
Molecular Weight | 515.61 g/mol | Calculated from formula; confirmed by HRMS |
Solubility (Primary) | Soluble in Methanol, DMSO; Low in water | Handling recommendations; requires co-solvents for assays [1] [3] |
Storage Stability | Stable ≥1 year at 2–8°C | Recommended storage condition [3] |
Degradation Triggers | Heat, Light (especially UV), Acidic pH | Stability indicating methods required |
Key Reactivity | N-oxide reduction; Acrylamide Michael addition | Potential metabolic pathways; target binding [1] [5] |
CAS Number | 1975982-94-5 (Primary); 2411395-22-5 (Alternate) | Identifier for procurement and literature search [3] [4] [7] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5